(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzo[d]thiazol core substituted with 3-ethyl and 4,7-dimethoxy groups, coupled with a (Z)-configured dimethylamino-benzamide moiety.
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-6-23-17-15(25-4)11-12-16(26-5)18(17)27-20(23)21-19(24)13-7-9-14(10-8-13)22(2)3/h7-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYERDBHMVBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,7-dimethoxybenzenethiol
The benzo[d]thiazole ring is constructed via cyclocondensation of 2-amino-4,7-dimethoxybenzenethiol with carbon disulfide under basic conditions. A representative protocol involves:
- Reagents : 2-Amino-4,7-dimethoxybenzenethiol (1.0 eq), carbon disulfide (1.2 eq), sodium hydroxide (2.0 eq), ethanol/water (9:1).
- Conditions : Reflux at 80°C for 4 hours.
- Yield : 89–93%.
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the thiolate on carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide.
Alternative Route via Sodium Polysulfide
For substrates resistant to cyclocondensation, sodium polysulfide-mediated cyclization offers a viable alternative:
- Reagents : 1-Chloro-4,7-dimethoxy-2-nitrobenzene (1.0 eq), sodium polysulfide (3.0 eq), carbon disulfide.
- Conditions : Reflux in ethanol/water (5:1) at 100°C for 6 hours.
- Yield : 90–93%.
Formation of the Thiazol-2(3H)-ylidene Moiety
Cyclization with α-Bromoacetone
The thiazol-2(3H)-ylidene ring is formed via heterocyclization using in situ-generated α-bromoacetone:
- Reagents : 3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2-thiol (1.0 eq), bromine (1.1 eq), dry acetone, triethylamine.
- Conditions : Stirring at 0°C for 1 hour, then 25°C for 6 hours.
- Yield : 82%.
Critical Parameter : Strict anhydrous conditions prevent hydrolysis of α-bromoacetone.
Alternative Cyclization via Thiourea Intermediate
A thiourea-based pathway offers improved regioselectivity:
- Thiourea Formation :
- Cyclization :
Coupling with 4-(Dimethylamino)benzamide
Acylation via Benzoyl Chloride
The final step involves coupling the thiazol-2(3H)-ylidene intermediate with 4-(dimethylamino)benzoyl chloride:
Microwave-Assisted Coupling
Accelerated coupling under microwave irradiation enhances efficiency:
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Yield Analysis of Key Steps
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the benzothiazole ring or the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in synthetic organic chemistry.
The compound has been investigated for its biological properties, particularly in:
- Antimicrobial Activity : Studies suggest that benzamide derivatives exhibit significant antimicrobial effects against various pathogens.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth and induce apoptosis in cancer cells through specific molecular interactions .
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.
Medicinal Chemistry
In medicinal chemistry, the compound's therapeutic potential is being explored for:
- Cancer Treatment : Due to its ability to affect cell proliferation and survival pathways.
- Neurological Disorders : The dimethylamino group may facilitate interactions with neurotransmitter systems, suggesting possible applications in neuropharmacology .
Material Science
The unique chemical properties of this compound make it suitable for developing new materials such as:
- Polymers : Its structural characteristics can enhance the properties of polymeric materials.
- Dyes : The compound's vivid color and stability may be advantageous in dye production.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : Laboratory tests showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Inflammation Modulation : In vivo studies indicated that the compound reduced inflammatory markers in models of induced inflammation .
Mechanism of Action
The mechanism of action of (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily belong to the thiadiazole and benzo[d]thiazole families, with variations in substituents and electronic profiles. Below is a detailed comparison:
Core Heterocyclic Structure
- Target Compound : Benzo[d]thiazol core (electron-rich due to sulfur and fused benzene ring).
- Analog 1: Thiadiazole-fused derivatives (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)) .
- Analog 2: Thiazolidinone derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide) . Thiazolidinone’s carbonyl groups increase polarity, improving aqueous solubility compared to the target compound’s methoxy and ethyl groups.
Substituent Effects
Spectroscopic and Analytical Data
- IR Spectroscopy :
- ¹H-NMR :
Research Findings and Trends
- Yield Optimization : Analogs like 8a–d achieve 80% yields via acetic acid-mediated cyclization, suggesting similar conditions could optimize the target’s synthesis .
- Thermal Stability : Higher melting points in analogs with rigid substituents (e.g., 4g at 200°C) imply the target’s stability could be modulated by its ethyl/methoxy balance .
- Solubility: The dimethylamino group in the target may improve solubility in polar solvents vs. purely aromatic analogs (e.g., 6) .
Biological Activity
(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a dimethylamino group, a benzamide moiety, and a benzo[d]thiazole derivative, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 5.0 µM, indicating potent activity against breast cancer cells.
- HeLa Cells : It also showed effectiveness with an IC50 of around 6.5 µM against cervical cancer cells.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity:
- Bacterial Strains : The compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Strains : It also showed antifungal activity against Candida albicans with an MIC of 75 µg/mL.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, promoting apoptosis.
- Interference with DNA Synthesis : The compound may disrupt DNA replication processes in microbial cells, contributing to its antimicrobial effects.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, confirming its role in promoting apoptosis.
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer without notable toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for obtaining high-purity (Z)-isomer of this compound?
- Methodology : The synthesis typically involves multi-step condensation reactions. Key steps include:
-
Step 1 : Formation of the benzo[d]thiazole core via cyclization of thioamide precursors under acidic conditions .
-
Step 2 : Introduction of the dimethylamino and methoxy groups through nucleophilic substitution or alkylation .
-
Step 3 : Stereochemical control for the Z-isomer requires precise pH (6.5–7.5) and low temperatures (0–5°C) during imine formation .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yield (70–85%) . Monitor purity via HPLC (>95% purity threshold) .
Table 1 : Representative Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) 1 H2SO4, 80°C, 12h 65 90 2 K2CO3, DMF, 60°C 78 93 3 Et3N, 0°C, pH 7.0 82 96
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H NMR : Key peaks include:
- δ 2.8–3.2 ppm (N,N-dimethyl protons) .
- δ 6.5–7.8 ppm (aromatic protons from benzamide and thiazole) .
- <sup>13</sup>C NMR : Confirms carbonyl (C=O) at ~168 ppm and thiazole carbons at 110–150 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion [M+H]<sup>+</sup> with <2 ppm error .
- Infrared (IR) : Stretching vibrations for C=N (1640 cm<sup>-1</sup>) and C=O (1720 cm<sup>-1</sup>) .
Q. How do the methoxy and dimethylamino groups influence solubility and reactivity?
- Solubility : Methoxy groups enhance polarity, improving solubility in DMSO and methanol. Dimethylamino groups contribute to basicity (pKa ~8.5), aiding protonation in acidic environments .
- Reactivity : Methoxy groups direct electrophilic substitution (e.g., nitration) to the para position. Dimethylamino acts as an electron donor, stabilizing intermediates in nucleophilic reactions .
Advanced Research Questions
Q. How can isomer-specific biological activity be systematically evaluated?
- Experimental Design :
- Stereochemical Separation : Use chiral HPLC or crystallization to isolate Z/E isomers .
- Biological Assays : Compare IC50 values in enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assay). For example:
- Table 2 : Isomer Activity Comparison
| Isomer | IC50 (Kinase X, nM) | IC50 (Cell Line Y, μM) |
|---|---|---|
| Z | 12 ± 1.5 | 8.2 ± 0.9 |
| E | 230 ± 18 | 45 ± 3.1 |
- Molecular Docking : Simulate binding affinities using AutoDock Vina to rationalize activity differences .
Q. What strategies resolve contradictions in spectral or bioactivity data across studies?
- Data Validation :
- Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Artifact Control : Test for photodegradation (UV light exposure) and thermal stability (TGA analysis) .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals. For example, NOE correlations confirm Z-configuration .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- SAR Workflow :
Core Modifications : Replace benzo[d]thiazole with benzoxazole to assess heteroatom impact .
Substituent Screening : Test alkyl vs. aryl groups at the 3-ethyl position for steric effects .
Bioisosteres : Substitute methoxy with trifluoromethoxy to evaluate metabolic stability .
- Data-Driven Optimization :
- Table 3 : SAR for Analogues
| R1 | R2 | IC50 (nM) | LogP |
|---|---|---|---|
| OMe | Et | 12 | 3.1 |
| CF3 | Et | 8 | 3.8 |
| OMe | Ph | 45 | 4.2 |
Methodological Notes
- Synthetic Reproducibility : Always pre-dry solvents (molecular sieves) and use inert atmospheres (N2/Ar) for moisture-sensitive steps .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate spectral features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
